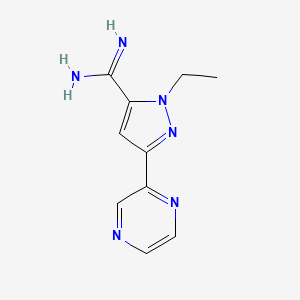

1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide

Description

1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at the N1 position and a pyrazine ring at the C3 position.

Properties

IUPAC Name |

2-ethyl-5-pyrazin-2-ylpyrazole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6/c1-2-16-9(10(11)12)5-7(15-16)8-6-13-3-4-14-8/h3-6H,2H2,1H3,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNHNYMZRIIGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=NC=CN=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Pyrazole Core with Substituents

Starting from 2,4-dicarboxylic esters and N-alkylhydrazinium salts: According to patent literature, 1-alkyl-pyrazole-5-carboxylic esters can be synthesized by reacting enolates of 2,4-dicarboxylic esters with N-alkylhydrazinium salts. This method provides a route to 1-ethyl-pyrazole-5-carboxylate intermediates, which can be further modified.

Alkylation of pyrazole-3-carboxylic esters: Another method involves alkylating pyrazole-3-carboxylic esters with alkylating agents such as alkyl halides, dialkyl sulfates, or alkyl tosylates to introduce the ethyl group at the N-1 position. However, this can produce isomeric mixtures requiring chromatographic separation.

Conversion of Carboxylate to Carboximidamide

Amidination of pyrazole-5-carboxylates: The carboximidamide group at the 5-position is typically introduced by converting the ester or acid group into the corresponding amidine. This can be achieved by reacting the ester with ammonia or amine sources under suitable conditions or by direct amidination using reagents like amidine hydrochlorides or by Pinner reaction protocols.

Oxidative conditions and catalysis: The oxidation steps and amidination are often performed under acidic conditions with oxidizing agents such as potassium persulfate to facilitate functional group transformation without decomposing the heterocyclic core.

Reaction Conditions and Yields

*Yields approximate based on related literature examples.

Summary of Key Research Findings

The preparation of this compound relies heavily on the initial formation of a 1-ethyl-pyrazole-5-carboxylate intermediate, which can be synthesized via enolate condensation with N-ethylhydrazinium salts or through alkylation of pyrazole esters.

The pyrazin-2-yl substituent introduction is typically achieved via cross-coupling reactions from halogenated pyrazole intermediates, with oxidation steps using potassium persulfate and sulfuric acid catalysis facilitating the formation of the pyrazole core and functional groups.

Conversion of the ester group to carboximidamide is performed by amidination reactions, which are well-established in heterocyclic chemistry and require careful control of reaction conditions to maintain the integrity of the pyrazole ring.

The overall synthetic route is modular, allowing variation of substituents and functional groups, and yields for key steps range from moderate to good (60–90%), depending on the exact conditions and substrates used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism of action can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological responses.

Molecular Targets and Pathways:

Enzymes: Inhibition or activation of specific enzymes.

Receptors: Binding to receptors involved in cellular signaling pathways.

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a class of pyrazole-carboximidamide derivatives with variable substituents. Key structural analogs include:

Key Observations :

- Steric Effects : The ethyl group (target compound) offers moderate steric hindrance compared to bulkier isopropyl or linear propargyl groups. This influences solubility and binding interactions .

- Electronic Effects : The pyrazine ring (electron-deficient) enhances π-π stacking and hydrogen bonding vs. electron-rich substituents like CF₃ .

Antifungal Activity:

Compounds with pyrazine and carboximidamide motifs (e.g., ) target fungal enzymes like C-14α demethylase. The pyrazine ring may improve binding affinity compared to pyridine or phenyl analogs .

Cross-Linking and Biocompatibility:

The ethyl group in the target compound may reduce aqueous solubility but enhance lipophilicity for membrane penetration .

Stability and Reactivity

- pH Sensitivity : Unlike glutaraldehyde (), carboximidamides are less pH-dependent, favoring broader application ranges .

- Isomerization Tendencies : Pyrazolo-triazolopyrimidines () exhibit isomerization under specific conditions, a behavior that may extend to pyrazole-carboximidamides with labile substituents .

Biological Activity

1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

The compound has the following chemical characteristics:

- CAS Number : 2098134-41-7

- Molecular Formula : CHN

- Molecular Weight : 220.25 g/mol

Biological Activity

The biological activity of this compound has been assessed in various studies, revealing a spectrum of pharmacological effects.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In a study involving carrageenan-induced paw edema, compounds similar to this compound demonstrated substantial inhibition of inflammation, comparable to standard anti-inflammatory drugs like diclofenac .

2. Antimicrobial Activity

The compound's structural analogs have shown promising results against various bacteria and fungi. A study highlighted that pyrazole derivatives exhibited activity against E. coli and S. aureus, suggesting that modifications in the pyrazole structure could enhance antimicrobial efficacy .

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in inflammatory pathways and microbial resistance mechanisms.

Case Studies

Several case studies provide insight into the therapeutic potential of pyrazole derivatives:

- In Vivo Studies on Inflammation : In a model using mice with induced paw edema, compounds structurally related to this compound were administered, resulting in significant reductions in swelling and pain response .

- Antimicrobial Efficacy : A series of pyrazole derivatives were tested against bacterial strains, demonstrating varying degrees of effectiveness, with some compounds achieving over 70% inhibition against tested pathogens .

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide?

The synthesis of this carboximidamide derivative requires careful selection of reaction conditions. Key steps include:

- Solvent and Catalyst Optimization : Polar aprotic solvents (e.g., DMF or DMSO) are often preferred to stabilize intermediates. Catalysts such as sodium azide or copper(I) iodide may facilitate cyclization via click chemistry, as demonstrated in analogous triazole-carboximidamide syntheses .

- Functional Group Protection : The pyrazine and pyrazole rings may require temporary protection (e.g., tert-butoxycarbonyl groups) to prevent side reactions during alkylation or amidine formation.

- Yield and Purity : Chromatographic purification (e.g., silica gel column) and recrystallization in ethanol/water mixtures are standard for isolating the final compound with ≥95% purity .

Q. How can spectroscopic techniques characterize the structural integrity of this compound?

- NMR Spectroscopy : 1H and 13C NMR are critical for verifying substitution patterns. For example, the ethyl group’s methylene protons typically appear as a quartet (δ ~4.2 ppm), while pyrazine protons resonate as doublets (δ ~8.5-9.0 ppm) .

- Mass Spectrometry (ESI-MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 259.12 for [M+H]+) and fragmentation patterns to validate the carboximidamide moiety .

- FT-IR : Stretching vibrations for C=N (1630–1680 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) confirm the carboximidamide functional group .

Advanced Research Questions

Q. What strategies are effective for analyzing contradictions in bioactivity data across different assays?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cellular cytotoxicity) may arise from:

- Assay-Specific Artifacts : Address solubility issues (e.g., DMSO concentration thresholds) or interference from the compound’s autofluorescence in fluorescence-based assays.

- Metabolic Stability : Use liver microsome assays to assess if rapid metabolism (e.g., cytochrome P450-mediated oxidation of the ethyl group) reduces efficacy in cell-based models .

- Orthogonal Validation : Combine enzymatic assays with molecular docking to verify target engagement. For example, docking studies with human dihydrofolate reductase (DHFR) can rationalize inhibitory activity discrepancies .

Q. How can molecular docking guide the design of derivatives with improved target specificity?

- Active-Site Analysis : Docking the parent compound into target proteins (e.g., kinases or receptors) identifies key interactions. For instance, the pyrazine ring may form π-π stacking with phenylalanine residues, while the carboximidamide group hydrogen-bonds with aspartate .

- Derivative Prioritization : Modify substituents (e.g., replacing ethyl with cyclopropyl) to enhance hydrophobic interactions or reduce steric clashes. Free energy calculations (MM/GBSA) rank binding affinities computationally before synthesis .

- Off-Target Screening : Use reverse docking against non-target proteins (e.g., hERG channel) to predict and mitigate toxicity risks .

Q. What experimental approaches resolve ambiguities in the compound’s mechanism of action?

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish between competitive and allosteric inhibition .

- Site-Directed Mutagenesis : Introduce point mutations in target proteins (e.g., Ala substitutions for key residues) to validate interaction hotspots identified via docking .

- Metabolomic Profiling : LC-MS-based untargeted metabolomics can reveal off-target effects, such as unintended modulation of purine or lipid pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.